Cas no 193217-39-9 (tert-Butyl 4-benzoylpiperidine-1-carboxylate)

tert-Butyl 4-benzoylpiperidine-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- tert-Butyl 4-benzoylpiperidine-1-carboxylate
- 1-Piperidinecarboxylic acid, 4-benzoyl-, 1,1-dimethylethyl ester
- tert-Butyl 4-benzoyl-1-piperidinecarboxylate
- 1-BOC-4-BENZOYL-PIPERIDINE
- 4-benzoyl-N-tert-butoxycarbonylpiperidine
- 4-benzoylpiperidine-1-carboxylic acid tert-butyl ester
- 4-tert-butyl 4-benzoyl-1-piperidinecarboxylate
- N-tert-butoxycarbonyl-4-benzoylpiperidine
- TERT-BUTYL 4-BENZOYLPIPERIDINE
- N-BOC-4-PHENYLMETHYLENE PIPERIDINE
- 4-Benzoyl-piperidine-1-carboxylic acid tert-butyl ester
- 4-BENZYLIDENE-PIPERIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER
- SCHEMBL441012
- MFCD09832216
- AS-54693
- A4255
- Z736756672
- DTXSID10445504
- 4-benzoyl-N-t-butoxylcarbonyl-piperidine
- ITLCXSHKUNNAHG-UHFFFAOYSA-N
- J-524685
- CS-0139737
- 1-Boc-4-benzoylpiperidine
- FT-0682203
- SC5097
- EN300-222896
- AKOS007930858
- SY240245
- 193217-39-9
- AMY23651
- BBL101796
- tert-butyl 4-(phenylcarbonyl)piperidine-1-carboxylate
- DB-014428
- STL555593
-
- MDL: MFCD09832216
- インチ: InChI=1S/C17H23NO3/c1-17(2,3)21-16(20)18-11-9-14(10-12-18)15(19)13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3
- InChIKey: ITLCXSHKUNNAHG-UHFFFAOYSA-N
- ほほえんだ: CC(C)(C)OC(=O)N1CCC(CC1)C(=O)C2=CC=CC=C2
計算された属性
- せいみつぶんしりょう: 289.16800
- どういたいしつりょう: 289.16779360g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 21
- 回転可能化学結合数: 5
- 複雑さ: 372
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 46.6Ų
じっけんとくせい
- PSA: 46.61000
- LogP: 3.45430
tert-Butyl 4-benzoylpiperidine-1-carboxylate セキュリティ情報
- 危険レベル:IRRITANT
tert-Butyl 4-benzoylpiperidine-1-carboxylate 税関データ
- 税関コード:2933399090
- 税関データ:
中国税関番号:
2933399090概要:
2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
tert-Butyl 4-benzoylpiperidine-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D705604-5g |
1-Boc-4-benzoyl-piperidine |
193217-39-9 | 95% | 5g |
$485 | 2024-05-24 | |
Enamine | EN300-222896-0.05g |
tert-butyl 4-benzoylpiperidine-1-carboxylate |
193217-39-9 | 95% | 0.05g |
$20.0 | 2023-09-16 | |
Enamine | EN300-222896-5.0g |
tert-butyl 4-benzoylpiperidine-1-carboxylate |
193217-39-9 | 95% | 5g |
$335.0 | 2023-05-25 | |
eNovation Chemicals LLC | D969661-500mg |
1-Boc-4-benzoyl-piperidine |
193217-39-9 | 95% | 500mg |
$145 | 2024-07-28 | |
eNovation Chemicals LLC | Y1200588-10g |
tert-Butyl 4-benzoylpiperidine-1-carboxylate |
193217-39-9 | 95% | 10g |
$650 | 2024-07-23 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R0374-5g |
1-Boc-4-benzoyl-piperidine |
193217-39-9 | 96% | 5g |
¥3322.7 | 2025-01-21 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R0374-1g |
1-Boc-4-benzoyl-piperidine |
193217-39-9 | 96% | 1g |
831.08CNY | 2021-05-08 | |
TRC | B809078-100mg |
tert-Butyl 4-Benzoylpiperidine-1-carboxylate |
193217-39-9 | 100mg |
$ 80.00 | 2022-06-06 | ||
Advanced ChemBlocks | P40150-25G |
1-Boc-4-benzoylpiperidine |
193217-39-9 | 95% | 25G |
$1,045 | 2023-09-15 | |
Enamine | EN300-222896-25.0g |
tert-butyl 4-benzoylpiperidine-1-carboxylate |
193217-39-9 | 95% | 25g |
$1254.0 | 2023-05-25 |
tert-Butyl 4-benzoylpiperidine-1-carboxylate 関連文献
-
Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
-
Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
-
Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
-
Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
-
Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
-
Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
-
Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192
-
G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
tert-Butyl 4-benzoylpiperidine-1-carboxylateに関する追加情報
Recent Advances in the Application of tert-Butyl 4-benzoylpiperidine-1-carboxylate (CAS: 193217-39-9) in Chemical Biology and Pharmaceutical Research
The compound tert-Butyl 4-benzoylpiperidine-1-carboxylate (CAS: 193217-39-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications as a key intermediate in the synthesis of bioactive molecules. This research briefing aims to provide an up-to-date overview of the latest scientific developments involving this compound, focusing on its synthetic utility, biological relevance, and potential therapeutic applications.
Recent studies have highlighted the importance of tert-Butyl 4-benzoylpiperidine-1-carboxylate as a crucial building block in medicinal chemistry. A 2023 publication in the Journal of Medicinal Chemistry demonstrated its use in the efficient synthesis of novel piperidine-based kinase inhibitors, showing promising activity against various cancer cell lines. The compound's unique structural features, including the tert-butoxycarbonyl (Boc) protecting group and benzoyl moiety, make it particularly valuable for constructing complex molecular architectures with precise stereochemical control.
In synthetic methodology development, researchers have reported innovative approaches utilizing 193217-39-9 as a starting material. A recent study in Organic Letters (2024) described a catalytic asymmetric synthesis method that transforms this compound into chiral piperidine derivatives with excellent enantioselectivity (up to 99% ee). This advancement addresses a significant challenge in the preparation of optically active pharmaceutical ingredients, particularly for central nervous system (CNS) drug candidates where stereochemistry plays a critical role in biological activity.
The pharmacological potential of derivatives synthesized from tert-Butyl 4-benzoylpiperidine-1-carboxylate has been extensively investigated. A 2024 Nature Communications paper revealed that structural analogs of this compound exhibit potent and selective binding to σ-1 receptors, suggesting potential applications in neuropathic pain management and neurodegenerative diseases. Molecular docking studies indicate that the benzoyl group of 193217-39-9 derivatives forms critical hydrogen bonds with key amino acid residues in the receptor binding pocket.
From a drug development perspective, the stability and reactivity profile of tert-Butyl 4-benzoylpiperidine-1-carboxylate have been systematically characterized. Recent pharmacokinetic studies published in European Journal of Pharmaceutical Sciences (2023) demonstrate that derivatives maintain favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, with particular advantages in blood-brain barrier penetration. These findings support the growing interest in this scaffold for CNS-targeted therapeutics.
Industrial applications of 193217-39-9 have also expanded, with several pharmaceutical companies incorporating this intermediate into their development pipelines. Patent analyses from 2023-2024 indicate increased activity around this chemical entity, particularly in the areas of antipsychotic and antidepressant drug candidates. The commercial availability and scalability of tert-Butyl 4-benzoylpiperidine-1-carboxylate synthesis have contributed to its widespread adoption in both academic and industrial settings.
Future research directions are likely to focus on exploring the full therapeutic potential of this scaffold through structure-activity relationship (SAR) studies and further optimization of its physicochemical properties. The compound's versatility in medicinal chemistry, combined with recent synthetic advancements, positions tert-Butyl 4-benzoylpiperidine-1-carboxylate as a valuable tool for drug discovery programs targeting various disease areas, particularly in neuroscience and oncology.
193217-39-9 (tert-Butyl 4-benzoylpiperidine-1-carboxylate) 関連製品
- 2198465-51-7(N-[2-(2,5-Dioxopyrrolidin-1-yl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide)
- 864859-88-1(N-6-acetyl-3-(1,3-benzothiazol-2-yl)-4H,5H,6H,7H-thieno2,3-cpyridin-2-yl-2,6-dimethoxybenzamide)
- 2411329-84-3(tert-butyl N-1-(2,3-dichlorophenyl)-2-(2E)-4-(dimethylamino)but-2-enamidoethylcarbamate)
- 1443769-17-2(Cyclohexanecarboxylic acid, 2-[[(phenylmethoxy)carbonyl]amino]-, (1S,2S)-)
- 1276308-93-0(1-(3-chlorophenoxy)-4-fluoro-2-nitrobenzene)
- 1351657-81-2(2-4-(2-bromobenzoyl)piperazin-1-yl-1-(thiophen-2-yl)ethan-1-ol hydrochloride)
- 69414-55-7(2-(4-Chloro-2-nitrophenyl)aminobenzoyl Chloride)
- 2060048-82-8(2-(2,2,3,3-Tetramethylcyclopropyl)-1,3-oxazole)
- 87054-14-6(2-(Benzyloxy)-5-chlorobenzo[d]oxazole)
- 2091893-94-4(N-(5-bromo-2-methoxyphenyl)methyl-N-methylhydroxylamine)
